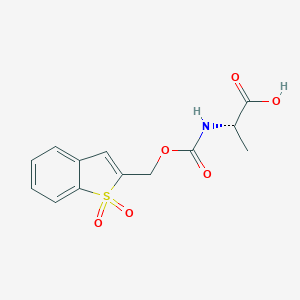

N-Bsmoc-L-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6S/c1-8(12(15)16)14-13(17)20-7-10-6-9-4-2-3-5-11(9)21(10,18)19/h2-6,8H,7H2,1H3,(H,14,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXPMHYMBNZBSO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428826 | |

| Record name | N-Bsmoc-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-15-1 | |

| Record name | N-Bsmoc-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Bsmoc L Alanine and Its Derivatives

Synthesis of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Moiety

The Bsmoc group is a crucial amino-protecting group, and its synthesis is a critical first step for its application in peptide chemistry. The preparation of the Bsmoc moiety is typically achieved through a multi-step process starting from commercially available precursors.

Precursor Synthesis and Oxidation Pathways

The synthesis of the Bsmoc group can be initiated from several starting materials, with a common pathway beginning with 1-benzothiophene. google.com This approach involves a hydroxymethylation reaction followed by an oxidation step. An alternative and often utilized pathway starts with sulfide (B99878) precursors which are subsequently oxidized to the corresponding sulfone.

One specific synthetic route involves the bromination of 3-methyl-7-chlorobenzo[b]thiophene using N-bromosuccinimide (NBS) under UV irradiation to yield 3-bromomethyl-7-chlorobenzo[b]thiophene. This sulfide intermediate is then oxidized to the sulfone alcohol using an oxidizing agent like magnesium monoperoxyphthalate hexahydrate (MMPP). The resulting sulfone alcohol, 1,1-dioxo-benzothiophene-2-methanol, is a key intermediate. scispace.com This alcohol is subsequently treated with triphosgene (B27547) to produce the Bsmoc-chloride (Bsmoc-Cl), which is a reactive agent used for coupling the Bsmoc group to amino acids. scispace.com

| Starting Material | Reagents | Intermediate Product | Final Product | Reference |

| 1-Benzothiophene | 1. Hydroxymethylation reagents 2. Peracid | 1,1-Dioxo-benzothiophene-2-methanol | Bsmoc Moiety | google.com |

| 3-Methyl-7-chlorobenzo[b]thiophene | 1. NBS, UV light 2. MMPP | 3-Bromomethyl-7-chlorobenzo[b]thiophene (sulfide), then Sulfone alcohol | Bsmoc Moiety | |

| 1,1-Dioxo-benzothiophene-2-methanol | Triphosgene | - | Bsmoc-Cl | scispace.com |

N-Bsmoc-L-alanine Formation: Coupling Strategies with L-Alanine

Once the Bsmoc moiety, typically as Bsmoc-Cl or its N-hydroxysuccinimide ester (Bsmoc-OSu), is synthesized, it can be coupled to the amino group of L-alanine. A common and efficient method for this coupling reaction involves the prior silylation of the amino acid. scispace.com The use of N,O-bis(trimethylsilyl)amino acids, prepared in situ, facilitates a smooth reaction. scispace.com

In this procedure, Bsmoc-OSu is added to a solution of the freshly prepared N,O-bis-trimethylsilyl-L-alanine in a solvent like dichloromethane (B109758) (DCM). The reaction mixture is stirred at room temperature, leading to the formation of this compound in good yield after workup. scispace.com This method is advantageous as it provides a clean reaction and simplifies the purification of the final product, this compound (also known as Bsmoc-Ala-OH). scispace.comnbinno.com

Derivatization of this compound for Peptide Synthesis Applications

This compound serves as a versatile building block for the synthesis of more complex peptide structures and derivatives. Its unique properties allow for specific modifications that are valuable in peptide chemistry.

Synthesis of N-Bsmoc-N-methyl-L-alanine via 5-Oxazolidinones

The synthesis of N-methylated amino acids is of significant interest as they are components of many natural products. researchgate.net A robust method for the N-methylation of this compound proceeds through a 5-oxazolidinone (B12669149) intermediate. nih.gov

The first step involves the condensation of this compound with paraformaldehyde. scispace.comnih.gov This reaction is catalyzed by p-toluenesulfonic acid (TsOH) and can be efficiently carried out under microwave irradiation, yielding the N-Bsmoc-5-oxazolidinone derivative in a short reaction time (typically around 3 minutes) and with high yields (89-95%). scispace.com

This oxazolidinone intermediate is then subjected to a reductive ring-opening to yield the N-methylated product. The reduction is typically achieved using triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA) at room temperature. researchgate.netnih.gov This two-step process provides an efficient route to N-Bsmoc-N-methyl-L-alanine.

| Bsmoc-Amino Acid | Reaction | Product | Yield (%) | Reference |

| Bsmoc-Ala-OH | Paraformaldehyde, TsOH, MW | N-Bsmoc-5-oxazolidinone from Alanine | 95 | scispace.com |

| Bsmoc-Val-OH | Paraformaldehyde, TsOH, MW | N-Bsmoc-5-oxazolidinone from Valine | 93 | scispace.com |

| Bsmoc-Leu-OH | Paraformaldehyde, TsOH, MW | N-Bsmoc-5-oxazolidinone from Leucine | 92 | scispace.com |

| Bsmoc-Ile-OH | Paraformaldehyde, TsOH, MW | N-Bsmoc-5-oxazolidinone from Isoleucine | 89 | scispace.com |

Preparation of this compound Acid Fluorides

Amino acid fluorides are highly effective coupling agents in peptide synthesis, known for their high reactivity and reduced risk of racemization compared to acid chlorides. uniurb.it this compound and its N-methyl derivative can be converted into their corresponding acid fluorides.

The conversion of the carboxylic acid group to an acid fluoride (B91410) is often accomplished using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). nih.gov These N-Bsmoc-protected amino acid fluorides are then used as efficient coupling agents for the synthesis of dipeptides and larger peptide fragments. nih.govresearchgate.net For instance, the coupling of Bsmoc-N-methyl amino acid fluorides can be effectively mediated by the potassium salt of 7-Aza-1-hydroxybenzotriazole (KOAt) in a solvent like dichloromethane. scispace.comresearchgate.net

Formation of N-Bsmoc-Protected Ureidopeptides and Peptidyl Ureas

The Bsmoc protecting group is highly useful in the synthesis of ureidopeptides and peptidyl ureas, which are peptide mimetics where a peptide bond is replaced by a urea (B33335) linkage. researchgate.netcore.ac.uk A common strategy involves the Curtius rearrangement of a Bsmoc-amino acid azide (B81097). researchgate.net The azide is converted into a stable isocyanate, which can then react with an amino acid ester to form the ureidopeptide in good yields. researchgate.netscite.ai

A more streamlined, one-pot synthesis has also been developed. core.ac.uk This method uses diphenylphosphoryl azide (DPPA) to mediate the conversion of an N-Bsmoc-amino acid directly into the corresponding ureidopeptide. core.ac.ukresearchgate.net The process involves the formation of the azide, its rearrangement to the isocyanate, and subsequent coupling with an amino component in a single sequence of operations. core.ac.uk This protocol has been successfully used to prepare Bsmoc-protected ureidopeptides with good yields (71-94%). core.ac.uk

| Protected Amino Acid | Coupling Partner | Method | Product Type | Yield (%) | Reference |

| Bsmoc-Ala-OH | H-Gly-OMe | DPPA, one-pot | Ureidopeptide | 80 | core.ac.uk |

| Bsmoc-Val-OH | H-Gly-OMe | DPPA, one-pot | Ureidopeptide | 78 | core.ac.uk |

| Z-Val-OH | H-Ala-OMe | DPPA, one-pot | Ureidopeptide | 84 | core.ac.uk |

| Boc-Phe-OH | H-Leu-OMe | DPPA, one-pot | Ureidopeptide | 92 | core.ac.uk |

Mechanistic Investigations of Bsmoc Deprotection Chemistry

Elucidation of the Michael Addition Mechanism for Bsmoc Cleavage

The deprotection of the Bsmoc group from N-Bsmoc-L-alanine does not follow the beta-elimination pathway characteristic of the Fmoc group. Instead, it proceeds via a Michael addition reaction. google.comgoogle.commasterorganicchemistry.comlibretexts.org The Bsmoc moiety contains an α,β-unsaturated sulfone system, which acts as a Michael acceptor. google.comgoogle.comgoogle.com The cleavage process is initiated by the nucleophilic addition of a base, typically a secondary amine, to this activated alkene. google.comgoogle.com

The mechanism involves the following key steps:

Nucleophilic Attack: A Michael donor, such as piperidine (B6355638) or piperazine, attacks the electrophilic β-carbon of the α,β-unsaturated sulfone. google.comgoogle.com

Adduct Formation: This nucleophilic attack results in the formation of a stable Michael adduct. google.com

Intramolecular Rearrangement: The formation of the adduct triggers an intramolecular rearrangement. google.comgoogle.com

Cleavage: This rearrangement leads to the cleavage of the carbamate (B1207046) bond, releasing the free amine of the L-alanine residue and the Bsmoc byproduct, which has the nucleophile permanently attached. total-synthesis.combiotage.co.jp

This mechanism is advantageous as the deprotecting agent is consumed and incorporated into the byproduct, effectively acting as its own scavenger. google.comtotal-synthesis.com This prevents the release of a reactive, electrophilic intermediate that could lead to unwanted side reactions with the newly deprotected amine. google.comgoogle.com

Comparative Mechanistic Analysis: Bsmoc (Michael Addition) versus Fmoc (Beta-Elimination)

The deprotection mechanisms of Bsmoc and Fmoc groups are fundamentally different, which accounts for their distinct chemical behaviors and applications in peptide synthesis.

Bsmoc (Michael Addition): As detailed above, Bsmoc cleavage is driven by the nucleophilic addition of a base to its α,β-unsaturated sulfone system. google.comgoogle.com The deprotecting amine becomes covalently bonded to the Bsmoc byproduct. total-synthesis.com A key advantage is that no reactive intermediate is liberated into the reaction medium that could potentially cap the growing peptide chain. google.comgoogle.comgoogle.com Furthermore, the Bsmoc group is significantly more labile to base than the Fmoc group. google.comgoogle.com This increased reactivity allows for deprotection using weaker bases or lower concentrations of standard bases, which can minimize base-catalyzed side reactions such as aspartimide formation. google.comresearchgate.net

Fmoc (Beta-Elimination): The Fmoc group is cleaved via an E1cB (Elimination, Unimolecular, conjugate Base) beta-elimination mechanism. total-synthesis.comnih.gov A base abstracts the acidic proton at the C9 position of the fluorene (B118485) ring, forming a carbanion. total-synthesis.comnih.gov This intermediate then eliminates, breaking the carbamate bond and generating the free amine along with a highly reactive electrophile, dibenzofulvene (DBF). google.comtotal-synthesis.comnih.gov While the excess amine in the deprotection solution is intended to act as a scavenger for DBF, this reactive intermediate can still engage in side reactions, such as alkylating the newly liberated N-terminal amine, leading to chain termination. google.comnih.gov

The following table summarizes the key mechanistic differences:

| Feature | Bsmoc Deprotection | Fmoc Deprotection |

| Mechanism | Michael Addition google.comgoogle.com | Beta-Elimination (E1cB) total-synthesis.comnih.gov |

| Initiating Step | Nucleophilic attack on the α,β-unsaturated sulfone google.comgoogle.com | Proton abstraction from the fluorene ring total-synthesis.comnih.gov |

| Byproduct | Stable amine-adduct total-synthesis.combiotage.co.jp | Dibenzofulvene (DBF) google.comnih.gov |

| Byproduct Reactivity | Low, acts as its own scavenger google.comtotal-synthesis.com | High, requires scavenging by excess amine google.comnih.gov |

| Base Lability | Higher, allows for milder deprotection conditions google.comgoogle.com | Lower, requires stronger/more concentrated base google.comgoogle.com |

| Side Reactions | Minimized due to lack of reactive intermediates google.comresearchgate.net | Potential for DBF-adduct formation with the peptide google.com |

Nucleophilic Attack and Adduct Formation in Bsmoc Deprotection

The cornerstone of Bsmoc deprotection is the nucleophilic attack by an amine on the electron-deficient alkene of the benzo[b]thiophene-1,1-dioxide core. The electron-withdrawing sulfone group strongly activates the double bond, making it highly susceptible to conjugate addition. google.comgoogle.com

Secondary amines, such as piperidine, serve as potent nucleophiles (Michael donors) for this reaction. google.comgoogle.com Upon addition, a covalent bond is formed between the nitrogen atom of the amine and the β-carbon of the Bsmoc group, yielding an initial adduct. total-synthesis.com This adduct is not transient; it is a stable species. Research indicates that this initial adduct may undergo rearrangement to a thermodynamically more stable isomer where the double bond is conjugated with the benzene (B151609) ring. total-synthesis.com This process ensures that the cleavage is irreversible and drives the deprotection to completion.

Impact of Deprotection Reagent Structure on Bsmoc Lability and Selectivity

The choice of the deprotecting amine has a significant impact on the rate and selectivity of Bsmoc cleavage.

Different amines exhibit varying degrees of efficacy in Bsmoc deprotection.

Piperidine: Commonly used in Fmoc chemistry, piperidine is also highly effective for Bsmoc removal, often at lower concentrations (e.g., 2-5%) than required for complete Fmoc cleavage. researchgate.netug.edu.plresearchgate.net Its high nucleophilicity and basicity ensure rapid deprotection. nih.govacs.org

Morpholine (B109124): As a secondary amine, morpholine can also be used for Bsmoc deprotection, functioning similarly to piperidine. total-synthesis.com

Tris(2-aminoethyl)amine (B1216632) (TAEA): This polyamine is particularly noteworthy in Bsmoc chemistry. biotage.co.jpug.edu.plwiley-vch.de TAEA rapidly cleaves the Bsmoc group. total-synthesis.comug.edu.pl A significant advantage of using TAEA is that the resulting Bsmoc-TAEA adduct exhibits excellent water solubility, which greatly simplifies the purification process during solution-phase synthesis. google.comwiley-vch.de

The reactivity of the Bsmoc group towards secondary amines is greater than that of the Fmoc group, contributing to its higher base lability. google.comgoogle.comgoogle.com

A key strategic advantage of the Bsmoc group is the ability to achieve selective deprotection in the presence of the Fmoc group, a concept known as "quasi-orthogonality". This selectivity is governed by the choice of the amine base.

Cleaving Bsmoc, Retaining Fmoc: Treatment with a primary amine like 2% tris(2-aminoethyl)amine (TAEA) in dichloromethane (B109758) (DCM) results in the rapid and selective cleavage of the Bsmoc group while leaving the Fmoc group intact. total-synthesis.comug.edu.plwiley-vch.de

Cleaving Fmoc, Retaining Bsmoc: Conversely, the use of a sterically hindered secondary amine, such as diisopropylamine, can selectively remove the Fmoc group without affecting the Bsmoc group. total-synthesis.com The steric bulk of the hindered amine slows down the nucleophilic Michael addition required for Bsmoc cleavage, while still allowing the smaller-profile base to abstract the acidic proton of the Fmoc group to initiate beta-elimination. total-synthesis.com

This differential reactivity allows for orthogonal deprotection strategies within the same peptide sequence, enabling complex synthetic designs.

| Deprotection Reagent | Target Protecting Group | Effect on Other Group | Basis for Selectivity |

| 2% TAEA in DCM | Bsmoc | Fmoc group is stable total-synthesis.comug.edu.plwiley-vch.de | TAEA is a primary amine that rapidly performs Michael addition on Bsmoc. total-synthesis.com |

| Diisopropylamine | Fmoc | Bsmoc group is stable total-synthesis.com | Steric hindrance slows the Michael addition to Bsmoc but allows proton abstraction from Fmoc. total-synthesis.com |

Role of Secondary Amines (Piperidine, Morpholine, Tris(2-aminoethyl)amine)

Byproduct Management in Bsmoc Deprotection: Water-Soluble Adducts

A significant practical advantage of Bsmoc chemistry is the straightforward management of its deprotection byproducts. Unlike Fmoc chemistry, which generates the problematic and poorly soluble dibenzofulvene (DBF), Bsmoc deprotection yields a stable adduct of the cleavage amine. nih.govacs.orgwiley-vch.de

When tris(2-aminoethyl)amine (TAEA) is used as the deprotecting agent, the resulting Bsmoc-TAEA adduct is highly soluble in water. google.comwiley-vch.de This allows for its complete removal from the reaction mixture through simple aqueous extractions under neutral conditions. wiley-vch.dejku.at This is a marked improvement over Fmoc chemistry, where the removal of the DBF-piperidine adduct often requires washing with acidic phosphate (B84403) buffers, which can cause partial loss of the desired peptide product. wiley-vch.de The inherent nature of the Michael addition mechanism, where the deprotecting agent is consumed to form the byproduct, means there is no need for a separate scavenger, streamlining the synthesis process. google.comgoogle.com

Application of N Bsmoc L Alanine in Advanced Peptide Synthesis

N-Bsmoc-L-alanine in Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound is utilized within the SPPS framework, a method where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. proteogenix.scienceresearchgate.net The Bsmoc protecting group is analogous to the Fmoc group in that it is base-labile, but its unique chemical properties allow for modified deprotection strategies that can be milder and more selective. researchgate.netacs.org This protecting group is removed via a Michael addition mechanism, which differs from the β-elimination mechanism of Fmoc. researchgate.netug.edu.pl This alternative cleavage pathway is key to many of the benefits observed with Bsmoc-protected amino acids, including this compound. researchgate.netug.edu.pl

The chemical synthesis of long or complex peptide sequences is often plagued by side reactions that can lead to impurities that are difficult to remove. The use of this compound can significantly reduce the occurrence of several of the most problematic side reactions.

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, particularly during the synthesis of C-terminal acid peptides on resins like Wang. researchgate.net It involves the intramolecular cyclization of a resin-bound dipeptide, leading to the cleavage of the dipeptide from the resin and termination of the growing peptide chain. nih.govresearchgate.net This reaction is especially prevalent when proline is the second amino acid in the sequence. iris-biotech.denih.gov

The driving force is the inherent stability of the six-membered cyclic dipeptide ring. researchgate.net The alkaline conditions used for Fmoc group removal can promote this side reaction by increasing the nucleophilicity of the N-terminal amine. iris-biotech.de Research into the synthesis of Tirzepatide, a 39-amino-acid peptide, identified DKP formation as a major challenge. nih.gov A study demonstrated that replacing Fmoc-protected amino acids with their Bsmoc counterparts eliminated the formation of DKP byproducts. nih.gov This is attributed to the different deprotection mechanism and conditions for the Bsmoc group, which are less conducive to the cyclization reaction. researchgate.netnih.gov

Table 1: Comparison of Protecting Groups in Mitigating Diketopiperazine (DKP) Formation

| Feature | Fmoc Protection | Bsmoc Protection |

| Primary Challenge | Prone to inducing DKP formation, especially with penultimate proline residues. nih.govnih.gov | Eliminates the formation of DKP byproducts. nih.gov |

| Mechanism | The standard piperidine-based deprotection creates conditions favorable for nucleophilic attack and cyclization. iris-biotech.de | Alternative deprotection mechanism and conditions are less favorable for DKP formation. researchgate.netnih.gov |

| Observed Outcome | DKP formation observed during synthesis of peptides like Tirzepatide. nih.gov | No DKP byproducts were identified when using Bsmoc-protected amino acids in the same synthesis. nih.gov |

Racemization, the conversion of a chiral L-amino acid to a mixture of L- and D-isomers, is a critical issue in peptide synthesis that can compromise the biological activity of the final product. chemrxiv.org It can occur during the activation and coupling steps, particularly when using carbodiimide (B86325) reagents. peptide.com The risk of racemization is influenced by several factors, including the type of amino acid, the coupling reagents used, and the reaction conditions. peptide.comcreation.com

While specific studies on racemization of this compound are not extensively detailed in the provided results, the properties of the Bsmoc group suggest a favorable profile. The rate of racemization is often accelerated by strong bases. sciencemadness.org The Bsmoc group can be removed under milder basic conditions than the Fmoc group, which can help preserve the chiral integrity of the amino acid during the subsequent coupling step. researchgate.netacs.org Furthermore, related sulfonyl-based protecting groups like 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) have been shown to reduce racemization compared to Fmoc for sensitive residues. ug.edu.pl The choice of coupling additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), is also crucial in suppressing racemization during activation. peptide.com

Aspartimide formation is one of the most severe side reactions in Fmoc-based SPPS, occurring when a peptide sequence contains an aspartic acid (Asp) residue. nih.gov The reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) and involves the cyclization of the aspartyl side-chain carboxyl group with the backbone nitrogen, forming a five-membered succinimide (B58015) ring. nih.govpeptide.com This intermediate can then reopen to form not only the desired α-aspartyl peptide but also undesired β-aspartyl peptides, piperidide adducts, and both D- and L-isomers, leading to a complex mixture of impurities. nih.gov

The use of the Bsmoc protecting group offers a significant advantage in mitigating this side reaction. researchgate.netacs.org Because the Bsmoc group can be cleaved under milder basic conditions or with lower concentrations of base compared to the standard Fmoc protocol, the propensity for base-catalyzed aspartimide formation is reduced. researchgate.netacs.orgug.edu.pl This is particularly beneficial for synthesizing peptides containing sequences known to be prone to this side reaction. researchgate.netacs.org

Table 2: Peptide Sequences Prone to Aspartimide Formation

| Aspartyl Sequence | Propensity for Aspartimide Formation |

| -Asp-Gly- | Highest risk nih.gov |

| -Asp-Asn- | High risk nih.gov |

| -Asp-Asp- | High risk nih.gov |

| -Asp-Arg- | Prone nih.gov |

| -Asp-Cys- | Prone nih.gov |

| -Asp-Thr- | Prone nih.gov |

Following the removal of the Bsmoc protecting group to expose the free N-terminal amine, the next Bsmoc-protected amino acid is introduced through a coupling reaction. The choice of coupling reagent is critical for ensuring efficient and complete amide bond formation with minimal side reactions. bachem.com

A variety of modern coupling reagents are compatible with SPPS methodologies, including those using Bsmoc-amino acids. These reagents are typically phosphonium (B103445) or aminium salts that convert the carboxylic acid of the incoming amino acid into a highly reactive activated species. sigmaaldrich.com

Common Coupling Reagents:

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient reagent that forms reactive OAt-esters, known for fast coupling rates and suitability for hindered couplings. peptide.comsigmaaldrich.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent. peptide.combachem.com

DIC (N,N'-Diisopropylcarbodiimide): A carbodiimide reagent often used in conjunction with an additive like Oxyma Pure or HOBt to minimize racemization. rsc.orgpeptide.com

PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate): An effective phosphonium salt reagent that avoids the carcinogenic byproducts associated with its predecessor, BOP. bachem.com

Reaction Conditions:

Base: Coupling reactions with aminium or phosphonium reagents require a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to activate the incoming amino acid. bachem.com

Solvent: The synthesis is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). proteogenix.science

Deprotection: The removal of the Bsmoc group itself can be accomplished using solutions such as 2-5% piperidine (B6355638) in DMF. ug.edu.pl

A key advantage of the Bsmoc group is that it facilitates real-time monitoring of the synthesis progress. The Bsmoc protecting group contains a styrene (B11656) chromophore within its 1,1-dioxobenzo[b]thiophene structure. researchgate.netacs.org This chromophore allows for the quantification of resin loading and monitoring of the deprotection step by measuring UV absorbance, similar to the well-established method used for Fmoc chemistry. researchgate.netacs.org This capability enables chemists to ensure that each coupling and deprotection cycle proceeds to completion, which is crucial for the successful synthesis of long and complex peptides. google.com

Table 3: Chemical Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (2S)-2-{[(1,1-dioxobenzo[d]thiol-2-yl)methoxy]carbonylamino}propanoic acid |

| Bsmoc | (1,1-Dioxobenzo[b]thiophene-2-yl)methyloxycarbonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| DKP | Diketopiperazine |

| SPPS | Solid-Phase Peptide Synthesis |

| Asp | Aspartic acid |

| Gly | Glycine |

| Asn | Asparagine |

| Arg | Arginine |

| Cys | Cysteine |

| Thr | Threonine |

| Pro | Proline |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| PyBOP | Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| NMM | N-Methylmorpholine |

| DMF | N,N-Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| Nsc | 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl |

| TAEA | Tris(2-aminoethyl)amine (B1216632) |

Minimization of Racemization During Coupling

Washing and Purification Protocols in Bsmoc-SPPS

A significant advantage of Solid-Phase Peptide Synthesis (SPPS) is the simplified purification process, where excess reagents and by-products are removed by washing the resin-bound peptide. researchgate.netbachem.com In Bsmoc-based SPPS, the washing and purification protocols are notably streamlined, particularly when compared to traditional Fmoc chemistry.

Furthermore, the use of insoluble, solid-supported reagents for deprotection, such as piperazino silica (B1680970) gel, can eliminate the need for aqueous extractions altogether. acs.orgbiotage.co.jp After the deprotection reaction, the spent reagent is simply filtered off along with the cleaved by-products, leaving the purified peptide-resin ready for the next coupling cycle. sopachem.com This approach minimizes solvent usage and simplifies the work-up procedure. biotage.co.jp

Table 1: Comparison of Washing Protocols in Fmoc vs. Bsmoc-SPPS

| Feature | Fmoc-SPPS | Bsmoc-SPPS |

|---|---|---|

| Deprotection By-product | Dibenzofulvene-piperidine adduct | Bsmoc-base adduct |

| By-product Solubility | Soluble in organic solvents (e.g., DMF) | Adduct (e.g., with TAEA) is water-soluble google.com |

| Primary Wash Solvent | Organic solvents (DMF, DCM) nih.gov | Water, water-alcohol mixtures, or organic solvents google.comgoogle.com |

| Purification Advantage | Standard filtration and washing | Simplified aqueous washes or removal of solid-supported scavenger by filtration acs.orgbiotage.co.jp |

Synthesis of Peptides with Sterically Hindered or Difficult Sequences using this compound

"Difficult sequences" in peptide synthesis are those prone to on-resin aggregation, often due to the formation of secondary structures like β-sheets, or those containing sterically hindered amino acids. luxembourg-bio.comnih.govub.edu These issues can lead to incomplete coupling and deprotection reactions. luxembourg-bio.comub.edu this compound offers several advantages in overcoming these challenges.

The Bsmoc group has demonstrated superior performance to the Fmoc group in difficult couplings involving sterically hindered residues. ug.edu.pl Its deprotection can be accomplished under milder basic conditions than those required for Fmoc removal. researchgate.netacs.org This is particularly beneficial for sequences containing base-sensitive units, such as Asp-Gly, where the use of a weaker or less concentrated base for Bsmoc cleavage reduces the formation of undesirable aminosuccinimide by-products. researchgate.netacs.org

Moreover, the faster and less basic conditions for Bsmoc removal can help prevent the formation of diketopiperazine (DKP) at the dipeptide stage, a common side reaction, especially when proline is the second residue. luxembourg-bio.com The ability to circumvent strong aggregation and minimize side reactions makes Bsmoc chemistry a powerful strategy for accessing peptides that are difficult or impossible to obtain using standard Fmoc protocols. luxembourg-bio.comnih.gov

This compound in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production. rsc.org this compound is exceptionally well-suited for this methodology.

Continuous Solution Synthesis Protocols with this compound

This compound is a cornerstone of rapid, continuous solution-phase peptide synthesis (CSPPS). acs.orgscribd.com The Bsmoc/TAEA methodology represents a significant advance over the analogous Fmoc-based approach. acs.orgresearchgate.net The key advantage lies in the work-up procedure following each coupling and deprotection cycle.

In the Bsmoc-based continuous method, the by-products of the deprotection step are readily removed by simple extraction with water or a saturated sodium chloride solution. acs.org This avoids the use of acidic phosphate (B84403) buffers often required in Fmoc-CSPPS, which can lead to emulsion formation and complicate phase separation. The result is a cleaner separation and ultimately higher yields of the growing peptide chain. acs.org This streamlined extraction process allows for the rapid, sequential addition of amino acids without the need to isolate and purify the intermediate peptide at each step. acs.orgscribd.com

Integration of Microwave Irradiation for Accelerated Bsmoc Chemistry

Microwave-assisted organic synthesis (MAOS) has been successfully integrated into Bsmoc-based peptide synthesis to dramatically accelerate reaction times. biotage.co.jpbrieflands.com The application of controlled microwave irradiation can reduce the time required for the removal of the Bsmoc protecting group from hours to just a few minutes. biotage.co.jp

This acceleration is effective in both solution-phase and solid-phase synthesis. google.combiotage.co.jp In one study, heating a Bsmoc-protected amine in acetonitrile (B52724) with a silica-supported diethylenetriamine (B155796) using microwaves at 90°C resulted in complete deprotection in 4 minutes, whereas the same reaction at room temperature showed 50% unreacted material after one hour. biotage.co.jp This rapid, efficient energy transfer directly to the reactants allows for faster cycle times and increased throughput, making it a valuable tool for high-speed peptide synthesis. brieflands.combiotage.co.jp

Table 2: Effect of Microwave Heating on Bsmoc Deprotection Time

| Conditions | Reaction Time | Deprotection Completion | Reference |

|---|---|---|---|

| Room Temperature | 1 hour | ~50% | biotage.co.jp |

| Microwave (90 °C) | 4 minutes | >99% | biotage.co.jp |

Utilization of Solid-Supported Reagents and Scavengers in Bsmoc Solution Synthesis

The "inverse Merrifield" approach, where reagents and scavengers are immobilized on a solid support while the target molecule remains in solution, combines the advantages of both solution- and solid-phase chemistry. biotage.co.jp This strategy is highly effective in Bsmoc solution synthesis.

Polymer-bound bases, such as piperazine-functionalized silica gel, can be used for the deblocking step. acs.orgbiotage.co.jp After the reaction, the solid-supported reagent and the captured by-products are removed by simple filtration, leaving the desired peptide in solution. sopachem.comdurham.ac.uk This negates the need for liquid-liquid extractions, simplifying the purification process significantly. biotage.co.jpsopachem.com

The combination of solid-supported scavengers and microwave irradiation offers a particularly powerful synergy. Microwave heating overcomes the slower reaction rates sometimes associated with solid-supported reagents, while the scavenger resin facilitates a rapid and efficient work-up. biotage.co.jpsopachem.com This dual approach streamlines the synthesis workflow, enabling the rapid production of pure peptides in solution. biotage.co.jp

This compound for the Synthesis of Modified Peptides

Modified peptides, which include alterations to the amino acid sequence, structure, or backbone, are crucial for enhancing stability, bioactivity, or for introducing specific functionalities. abyntek.com The mild conditions associated with Bsmoc chemistry make it an attractive option for synthesizing these complex molecules.

The synthesis of depsipeptides, which contain at least one ester bond in the backbone, can benefit from the use of the Bsmoc group. Its rapid removal under less basic conditions compared to Fmoc helps to prevent side reactions like diketopiperazine formation, which can be problematic during the assembly of these modified structures. luxembourg-bio.com

Furthermore, the incorporation of non-natural or modified amino acids is a common strategy to enhance peptide properties. abyntek.combiotage.com The robust and efficient coupling and deprotection cycles afforded by Bsmoc chemistry, especially when dealing with sterically demanding or sensitive structures, facilitate the assembly of peptides containing these specialized building blocks. The milder deprotection conditions are advantageous for preserving the integrity of sensitive modifications throughout the synthesis.

Incorporation into N-Methylated Peptide Chains

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, often employed to enhance a peptide's pharmacological properties. explorationpub.com This modification can increase resistance to enzymatic degradation by proteases, improve cell permeability, and modulate conformation, which can lead to higher receptor affinity and selectivity. nih.govwjarr.com Fmoc-N-methyl-L-alanine is a commonly used building block for introducing this modification. chemimpex.comfishersci.ca

A key application of this compound is its use as a precursor for the synthesis of N-methyl-L-alanine. Research has detailed an efficient method for synthesizing N-methyl amino acids through an intermediate 5-oxazolidinone (B12669149). researchgate.net In this process, this compound is condensed with paraformaldehyde, catalyzed by p-toluenesulfonic acid (TsOH), to form an N-Bsmoc-5-oxazolidinone intermediate. This intermediate is subsequently reduced to N-Bsmoc-N-methyl-L-alanine using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). researchgate.net The resulting N-Bsmoc-N-methyl-L-alanine can then be used in peptide synthesis. The presence of N-alkylated amino acids is known to improve peptide solubility by disrupting hydrogen bonding networks that can lead to aggregation on the solid phase. nih.gov

Table 1: Synthesis of N-Methyl-L-alanine via this compound Intermediate

| Step | Reactants | Catalyst/Reagent | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound, Paraformaldehyde | p-Toluenesulfonic acid (TsOH) | N-Bsmoc-5-oxazolidinone | Formation of the oxazolidinone intermediate. researchgate.net |

| 2 | N-Bsmoc-5-oxazolidinone | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA) | N-Bsmoc-N-methyl-L-alanine | Reduction to the N-methylated amino acid. researchgate.net |

Synthesis of Phosphoamino Acid-Containing Peptides

Protein phosphorylation is a fundamental post-translational modification that regulates numerous cellular processes. thieme-connect.com The chemical synthesis of phosphopeptides is essential for studying these processes. thieme-connect.com Solid-phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy is a common method for preparing these molecules. thieme-connect.com This typically involves the direct incorporation of protected phosphoamino acid building blocks, such as phosphoserine, phosphothreonine, and phosphotyrosine. thieme-connect.comnih.gov

The Bsmoc group, and its derivatives, have been identified as suitable protecting groups for this purpose. A patent describes the use of 5,6-dimethoxy-1,1-dioxobenzo[b]thiophene-2-methyloxycarbonyl (DM-Bsmoc), a modified Bsmoc group, for protecting amino acids during peptide synthesis, specifically mentioning its applicability for phosphoamino acids like phosphoserine. google.com The synthesis strategy involves using protected building blocks like Fmoc-Ser(PO(OBzl)OH)-OH, where the phosphate group is partially protected with a benzyl (B1604629) group. This approach prevents side reactions like β-elimination that can occur with fully protected phosphate triesters during the piperidine treatment for Fmoc group removal. The Bsmoc group offers an alternative to Fmoc, with deprotection achievable under milder basic conditions, which can be advantageous in preserving the sensitive phosphate groups. acs.org

Table 2: Comparison of Strategies for Phosphopeptide Synthesis

| Strategy | Description | Key Building Block Example | Advantages | Challenges |

|---|---|---|---|---|

| Building Block Approach | Stepwise incorporation of pre-phosphorylated and protected amino acids during SPPS. thieme-connect.com | Fmoc-Ser(PO(OBzl)OH)-OH | Site-specific phosphorylation. nih.gov | Potential for β-elimination with certain protecting groups; coupling efficiency can be reduced. nih.gov |

| Post-synthesis Phosphorylation | Phosphorylation of serine, threonine, or tyrosine residues after the peptide chain has been assembled on the resin. nih.gov | Unprotected Ser/Thr/Tyr residues in the peptide-resin | Avoids handling sensitive phosphorylated monomers. | Can lead to incomplete or non-specific phosphorylation. nih.gov |

Applications in Glycosylated Peptide Assembly

Glycosylation is another crucial post-translational modification that impacts protein folding, stability, and function. nih.gov The synthesis of homogeneous glycopeptides is vital for immunological studies and drug development. eurekaselect.comrsc.org The most efficient method for preparing glycopeptides is the stepwise solid-phase synthesis using pre-formed glycosylated amino acid building blocks where the α-amino group is protected, often with Fmoc. eurekaselect.comcreative-biolabs.com

The Bsmoc protecting group framework is also applicable to this class of molecules. A patent discloses that derivatives like DM-Bsmoc can serve as protecting groups for glycosylated amino acids in peptide synthesis. google.com This allows for the incorporation of sugar moieties into a growing peptide chain. The synthesis involves using building blocks like Fmoc-Asn(Ac₃AcNH-β-Glc)-OH or Fmoc-Ser(Ac₃AcNH-α-Gal)-OH, which are compatible with standard Fmoc SPPS protocols. The choice of protecting groups for the carbohydrate's hydroxyl functions (often acetyl groups) is critical, as they must be stable during chain assembly but removable at the end of the synthesis without degrading the peptide or the glycosidic linkage. eurekaselect.com The use of Bsmoc chemistry could offer advantages in syntheses where milder deprotection conditions are beneficial for preserving complex and sensitive glycan structures. acs.org

Table 3: Common Building Blocks in Glycopeptide Synthesis

| Glycosylated Amino Acid | Linkage Type | Typical Building Block | Application Area |

|---|---|---|---|

| Asparagine (Asn) | N-linked | Fmoc-Asn(Ac-protected glycan)-OH | Mimicking protein N-glycosylation. nih.gov |

| Serine (Ser) | O-linked | Fmoc-Ser(Ac-protected glycan)-OH | Investigating O-linked glycosylation in mucins and other proteins. eurekaselect.com |

Development of Peptidomimetics via this compound Intermediates

Peptidomimetics are molecules designed to mimic peptides but with modified chemical structures to improve properties like stability, bioavailability, and receptor affinity. wjarr.comwikipedia.org The incorporation of non-canonical amino acids and modifications to the peptide backbone are common strategies in peptidomimetic design. nih.govenamine.net

This compound serves as an important intermediate in the creation of peptidomimetics. As discussed, it provides a pathway to N-methylated amino acids. researchgate.net N-alkylation is a well-established method for generating peptidomimetics, as it restricts backbone rotation and enhances proteolytic stability. explorationpub.comnih.govwjarr.com Furthermore, the Bsmoc group itself, or its derivatives like DM-Bsmoc, can be used to protect various non-natural amino acids during their incorporation into peptide-like chains. google.com The synthesis of peptidomimetics can involve the use of β-amino acids, which create a different backbone structure, or other unnatural amino acids designed to introduce specific conformational constraints. upc.eduacs.orgresearchgate.net By facilitating the synthesis and incorporation of such modified building blocks, this compound and related compounds are instrumental in developing novel therapeutic candidates that overcome the limitations of natural peptides. wjarr.comenamine.net

Advanced Comparative Studies and Structural Considerations of Bsmoc Analogs

Comparative Analysis of Bsmoc and Fmoc in Acylation Reactivity

A notable distinction between the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups lies in their acylation reactivity. Research indicates that Bsmoc-protected amino acids are significantly more reactive in acylation reactions than their Fmoc counterparts. nih.gov This enhanced reactivity becomes more pronounced when dealing with sterically demanding coupling partners. nih.gov

This difference in reactivity offers a tangible advantage in synthesizing complex peptides. For instance, in the synthesis of a pentapeptide containing a challenging Aib-Aib (α-aminoisobutyric acid) sequence, the use of the Bsmoc group resulted in a more favorable outcome. The coupling efficiency for this difficult sequence was approximately 13% higher with Bsmoc chemistry compared to the standard Fmoc protocol. acs.org

Another key advantage of the Bsmoc group is its higher lability to base, which allows for deprotection under milder conditions than those typically required for Fmoc removal. acs.orggoogle.com The deprotection of Bsmoc proceeds via a Michael addition mechanism, contrasting with the β-elimination pathway of Fmoc. nih.govgoogle.com This permits the use of lower concentrations of piperidine (B6355638) (e.g., 2-5%) for Bsmoc deprotection, compared to the 20% concentration commonly used for Fmoc. acs.org The milder conditions are particularly beneficial in minimizing base-catalyzed side reactions. A clear example is the synthesis of sequences containing the sensitive Asp-Gly unit. When using the Fmoc protocol with 20% piperidine, succinimide (B58015) formation occurred at a rate of 11.6%. acs.org Under Bsmoc conditions with a much lower piperidine concentration, this side reaction was reduced to just 4.8%. acs.org

| Feature | Bsmoc Group | Fmoc Group |

| Deblocking Mechanism | Michael Addition nih.govgoogle.com | β-Elimination nih.gov |

| Typical Base Concentration | 2-5% Piperidine acs.org | 20% Piperidine acs.org |

| Acylation Reactivity | More reactive, especially in sterically hindered couplings nih.gov | Less reactive nih.gov |

| Side Reaction (Asp-Gly) | 4.8% succinimide formation acs.org | 11.6% succinimide formation acs.org |

| Difficult Coupling (Aib-Aib) | ~13% higher coupling efficiency acs.org | Baseline efficiency acs.org |

Solubility Characteristics of Bsmoc-Protected Amino Acids versus Other Protecting Groups

The solubility profiles of Bsmoc-protected amino acids and their deprotection byproducts present a mixed but often advantageous picture compared to other groups, particularly Fmoc. While the majority (16 of 20) of standard Bsmoc-amino acid derivatives are crystalline solids with melting points above 90°C, four are known to be oils or low-melting-point solids, which can make them difficult to handle. google.com These include the derivatives of aspartic acid (with a t-butyl side-chain protecting group), leucine, proline, and serine (with a t-butyl side-chain protecting group). google.com

A significant advantage of Bsmoc chemistry emerges in solution-phase synthesis, particularly concerning the solubility of deprotection byproducts. capes.gov.bracs.org When tris(2-aminoethyl)amine (B1216632) (TAEA) is used for deprotection, the resulting Bsmoc-TAEA adduct is soluble in water. google.com In contrast, the Fmoc-TAEA adduct is not water-soluble. google.com This allows for a simplified purification process where byproducts can be removed with aqueous washes (water or saturated sodium chloride solution) rather than the acidic phosphate (B84403) buffer often required in Fmoc-based rapid solution synthesis. capes.gov.bracs.org This leads to cleaner phase separations and potentially higher yields of the desired peptide. capes.gov.bracs.org In general, Fmoc-protected amino acids are considered highly insoluble in water. google.com

| Compound Type | Bsmoc Derivative | Fmoc Derivative |

| Physical State | 16 derivatives are crystalline solids; 4 are oils/low-melting solids google.com | Generally crystalline solids |

| Water Solubility | Insoluble | Highly insoluble google.com |

| Deprotection Adduct (with TAEA) | Water-soluble google.com | Water-insoluble google.com |

| Aqueous Workup | Feasible; allows for easy removal of byproducts capes.gov.bracs.org | Problematic; requires organic solvents or specific buffers google.comcapes.gov.bracs.org |

Investigation of Related α,β-Unsaturated Sulfone Protecting Groups (Nsmoc, Bspoc, Mspoc)

The Bsmoc group belongs to a class of protecting groups based on an α,β-unsaturated sulfone structure, which acts as a Michael acceptor during deprotection. google.comgoogle.com Several related analogs have been developed and studied, including Nsmoc, Bspoc, and Mspoc. google.comgoogle.com

Nsmoc (Naphthylsulfonylmethoxycarbonyl): The 1,1-dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) groups were investigated as higher molecular weight alternatives to Bsmoc, partly to address the issue of oily Bsmoc-amino acid derivatives. nih.gov However, the Nsmoc group is predicted to have a lower acylation rate than Bsmoc, with reactivity more comparable to the Fmoc group due to its similar size. google.com

Bspoc (2-tert-butylsulfonyl-2-propenoxycarbonyl): A direct comparison between the Bsmoc and Bspoc groups revealed an important difference in stability. The Bspoc group is susceptible to premature or competitive deblocking, a problem not observed with the Bsmoc system. capes.gov.bracs.org This is attributed to the greater steric hindrance provided by the Bsmoc structure, which enhances its stability during synthesis. capes.gov.bracs.org

Mspoc (2-methylsulfonyl-3-phenyl-1-prop-2-enyloxycarbonyl): The Mspoc group is another related α,β-unsaturated sulfone protecting group that functions as a Michael acceptor. google.comgoogle.com

| Protecting Group | Full Name | Key Features |

| Bsmoc | 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl | High acylation reactivity; sterically hindered, preventing premature deblocking. nih.govcapes.gov.bracs.org |

| Nsmoc | Naphthylsulfonylmethoxycarbonyl | Higher molecular weight than Bsmoc; acylation reactivity comparable to Fmoc. nih.govgoogle.com |

| Bspoc | 2-tert-butylsulfonyl-2-propenoxycarbonyl | Suffers from competitive or premature deblocking due to lower steric hindrance. capes.gov.bracs.org |

| Mspoc | 2-methylsulfonyl-3-phenyl-1-prop-2-enyloxycarbonyl | Functions via Michael addition deprotection mechanism. google.comgoogle.com |

Stereochemical Stability and Racemization Control with N-Bsmoc-L-alanine

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, can occur during the activation and coupling steps, particularly through the formation of a planar oxazolone (B7731731) intermediate. Urethane-based protecting groups, such as Bsmoc and Fmoc, are specifically designed to suppress this side reaction far more effectively than simple acyl groups.

The primary advantage of the Bsmoc group in controlling racemization stems from the mild deprotection conditions it allows. As previously noted, the high base sensitivity of the Bsmoc group permits the use of weaker or less concentrated bases for its removal compared to Fmoc. acs.orgcapes.gov.bracs.org This is critical because exposure to strong bases can promote the epimerization of the C-terminal amino acid of the growing peptide chain during the subsequent activation and coupling of the next amino acid.

The benefits are evident in syntheses involving sequences prone to base-catalyzed side reactions that can lead to racemization. The formation of an aminosuccinimide from an aspartic acid residue is a well-known pathway that compromises stereochemical purity. By enabling the use of milder deblocking conditions, Bsmoc chemistry significantly reduces the extent of this side reaction compared to standard Fmoc chemistry, thereby providing superior stereochemical control in such cases. acs.orgcapes.gov.bracs.org While direct studies on the racemization of this compound itself are not extensively detailed, the fundamental properties of the protecting group—its urethane (B1682113) structure and its lability under mild basic conditions—inherently contribute to a high degree of stereochemical stability during peptide synthesis.

Emerging Research and Future Trajectories in N Bsmoc L Alanine Chemistry

Development of Novel Bsmoc Derivatives and Analogs (e.g., DM-Bsmoc)

The pursuit of more robust and versatile protecting groups has led to the development of derivatives of the original Bsmoc group. A notable example is the 5,6-dimethoxy-1,1-dioxobenzo[b]thiophene-2-methyloxycarbonyl (DM-Bsmoc) group. googleapis.comgoogle.comjustia.com This analog was specifically designed to address a significant limitation of the parent Bsmoc protecting group: the fact that approximately half of the proteinogenic Bsmoc-protected amino acids are oily or amorphous substances, which are difficult to handle and purify. googleapis.comgoogle.comgoogle.com

The introduction of the 5,6-dimethoxy substituents onto the benzo[b]thiophene ring system of the Bsmoc group has been shown to yield stable, crystalline solids for all protected amino acids that were previously oily. googleapis.com This improvement is attributed to the symmetrical nature of the substituted ring system. googleapis.com The enhanced crystallinity and handling properties of DM-Bsmoc amino acids make them particularly suitable for large-scale peptide synthesis, a critical factor in the development of peptide-based therapeutics. googleapis.comgoogle.com

Furthermore, the methoxy (B1213986) groups in DM-Bsmoc derivatives increase their water solubility compared to the original Bsmoc amino acids. googleapis.comgoogle.com This property opens the door for more environmentally friendly, aqueous-based work-up procedures. google.com Research has also indicated that Bsmoc amino acids, and by extension their derivatives, exhibit enhanced reactivity during the coupling step compared to their Fmoc counterparts, potentially due to a combination of steric and inductive effects. googleapis.com Another key advantage lies in the deblocking step; being a Michael addition process, it can be performed with a non-basic nucleophile, thereby minimizing base-induced side reactions. googleapis.com

Other related protecting groups that operate via a Michael addition removal mechanism include Bspoc (2-tert-butylsulfonyl-2-propenoxycarbonyl) and Mspoc (2-methylsulfonyl-3-phenyl-1-prop-2-enyloxycarbonyl). researchgate.netug.edu.pl Another alternative, α-Nsmoc ((1,1-Dioxonaphtho[1,2-b]thiophene-2-yl)methyloxycarbonyl), is removed similarly to Bsmoc but at a slightly faster rate and its derivatives are crystalline solids, offering a good alternative for oily Bsmoc-amino acids. researchgate.netug.edu.pl

Strategies for Improving the Handling and Crystallinity of Problematic Bsmoc-Amino Acids

A primary challenge that has hindered the widespread adoption of Bsmoc chemistry, despite its advantages over the more common Fmoc system, is the physical nature of many Bsmoc-protected amino acids. googleapis.comgoogle.comgoogle.com While some, such as those for Glycine, Alanine, and Valine, form stable, easily crystallized compounds, others, including those for Aspartic acid (O-t-Bu), Proline, and Leucine, result in oily or amorphous materials that are difficult to handle and purify, rendering them less viable for commercial use. googleapis.comgoogle.comgoogle.com

The development of the DM-Bsmoc derivative, as discussed previously, represents a major strategy to overcome this issue. By modifying the core Bsmoc structure, researchers have successfully converted these problematic oily substances into stable, solid materials. googleapis.comgoogle.com This allows for peptide synthesis to be carried out using a combination of standard Bsmoc amino acids and the newer DM-Bsmoc amino acids, or even exclusively with DM-Bsmoc derivatives. googleapis.com

| Amino Acid | Bsmoc-Protected Form | DM-Bsmoc-Protected Form |

| Glycine | Crystalline Solid | Crystalline Solid |

| Alanine | Crystalline Solid | Crystalline Solid |

| Valine | Crystalline Solid | Crystalline Solid |

| Aspartic acid (O-t-Bu) | Oily/Amorphous | Stable Solid |

| Proline | Oily/Amorphous | Stable Solid |

| Leucine | Oily/Amorphous | Stable Solid |

| Methionine | Oily/Amorphous | Stable Solid |

| Lysine (Boc) | Oily/Amorphous | Stable Solid |

| Serine (t-Bu) | Oily/Amorphous | Stable Solid |

| Cysteine (Trt) | Oily/Amorphous | Stable Solid |

| Glutamic acid (O-t-Bu) | Oily/Amorphous | Stable Solid |

This table illustrates the improvement in the physical state of traditionally problematic Bsmoc-amino acids with the introduction of the DM-Bsmoc protecting group. googleapis.comgoogle.comgoogle.com

Expansion of N-Bsmoc-L-alanine Applications to Industrial-Scale Peptide Synthesis

The application of this compound and its derivatives in industrial-scale peptide synthesis is a promising area of development. The properties of the Bsmoc group, such as its enhanced water solubility due to the sulfone residue (compared to the hydrophobic Fmoc group), help to reduce aggregation effects that can interfere with the assembly of peptide chains, especially in solid-phase synthesis. googleapis.com

The ability to use a weaker or less concentrated base for deprotection in Bsmoc chemistry is particularly advantageous for the synthesis of peptides containing base-sensitive sequences, such as the Asp-Gly unit, as it reduces the formation of aminosuccinimide-related impurities compared to standard Fmoc chemistry. acs.org The development of protocols for the large-scale synthesis of peptides of pharmaceutical interest using Bsmoc chemistry has been demonstrated, including the gram-scale synthesis of both short and longer peptide fragments. researchgate.net

The continuous solution-phase synthesis methodology, which avoids the isolation of intermediates, has been significantly improved by the use of Bsmoc chemistry. acs.org This method allows for the use of water or saturated sodium chloride solution for the removal of byproducts, leading to cleaner phase separations and higher yields of the growing peptide compared to the Fmoc-based method which often requires an acidic phosphate (B84403) buffer. acs.org The use of insoluble piperazino silica (B1680970) or the polyamine TAEA for deblocking further simplifies the separation process in solution-phase synthesis. acs.org These factors, combined with the improved handling of DM-Bsmoc derivatives, position Bsmoc chemistry as a strong candidate for more widespread adoption in the industrial manufacturing of therapeutic peptides. googleapis.comgoogle.combcnpeptides.com

Green Chemistry Approaches in Bsmoc-Based Peptide Synthesis

The pharmaceutical industry is increasingly focused on adopting greener and more sustainable manufacturing processes. researchgate.netbiotage.comnih.gov Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has traditionally been associated with a significant environmental footprint due to the extensive use of hazardous solvents like DMF and NMP. biotage.comnih.gov

Bsmoc chemistry offers several potential advantages from a green chemistry perspective. The increased water solubility of Bsmoc-protected amino acids, especially the DM-Bsmoc derivatives, facilitates the use of more environmentally friendly aqueous-based work-up procedures. googleapis.comgoogle.com This shift away from organic solvents is a key principle of green chemistry. biotage.com

Q & A

Basic: What are the critical physicochemical properties of N-Bsmoc-L-alanine that influence its handling in laboratory settings?

Answer:

Key properties include its density (1.476 g/cm³), solubility profile, and stability under varying pH/temperature conditions. For safe handling:

- Density : Use calibrated equipment for volumetric measurements to avoid errors in reaction stoichiometry .

- Solubility : Pre-screen solvents (e.g., DMF, THF) via small-scale trials to optimize dissolution for coupling reactions.

- Stability : Store at -20°C under inert atmosphere to prevent degradation of the Bsmoc protecting group, which is sensitive to moisture and light .

Safety Note: Follow S22/S24/25 guidelines (avoid inhalation, skin/eye contact) during weighing and synthesis .

Basic: How should researchers design initial synthetic routes for this compound derivatives?

Answer:

- Step 1 : Start with a retrosynthetic analysis, identifying the Bsmoc group (CAS: 197245-15-1) as a base for orthogonal protection strategies .

- Step 2 : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, substituting Fmoc with Bsmoc for enhanced UV stability during deprotection .

- Validation : Confirm intermediate purity via TLC or LC-MS before proceeding. For novel derivatives, provide full NMR (¹H/¹³C) and HRMS data in supplementary materials per journal guidelines .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound across different studies?

Answer:

- Root Cause Analysis : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst load) from conflicting studies. For example, discrepancies in coupling efficiency may arise from residual moisture in DMF .

- Methodological Harmonization : Replicate experiments using standardized protocols (e.g., anhydrous solvents, inert atmosphere) and report deviations in supplementary files .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify critical variables affecting reactivity .

Advanced: What advanced characterization techniques are essential for verifying the structural integrity of this compound in complex matrices?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular mass (C₁₄H₁₅NO₆S) with <2 ppm error .

- 2D NMR (HSQC, HMBC) : Map spatial correlations to distinguish Bsmoc-group signals from backbone protons .

- X-ray Crystallography : Resolve stereochemical ambiguities for novel derivatives; deposit data in public repositories (e.g., Cambridge Structural Database) .

Basic: What are the best practices for documenting this compound synthesis in publications?

Answer:

- Main Text : Include synthetic schemes, yields, and key spectral data (e.g., [α]D for chirality). Limit to 5 compounds; place additional derivatives in supplementary materials .

- Supplementary Files : Provide step-by-step protocols, raw NMR/FTIR spectra, and chromatograms with retention times .

- Ethics Compliance : Adhere to NIH guidelines for reporting experimental details (e.g., reagent lot numbers, purity thresholds) .

Advanced: How can computational methods enhance the design of this compound-based peptidomimetics?

Answer:

- Molecular Dynamics (MD) : Simulate Bsmoc-group interactions with target enzymes to predict steric hindrance or binding affinity .

- DFT Calculations : Optimize reaction pathways for Bsmoc deprotection under mild conditions (e.g., using morpholine instead of piperidine) .

- Validation : Cross-check computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Basic: What safety protocols are mandatory when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Waste Disposal : Quench residual reagent with 10% acetic acid in ethanol before disposal to neutralize reactive groups .

Advanced: How should researchers optimize purification strategies for this compound amid low-yield reactions?

Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to separate byproducts .

- Crystallization : Screen solvent/antisolvent pairs (e.g., ethyl acetate/hexane) to improve crystal purity .

- Yield Analysis : Quantify losses via mass balance; report recovery rates in supplementary tables .

Advanced: How can mixed-methods frameworks address reproducibility challenges in this compound research?

Answer:

- Triangulation : Combine quantitative (LC-MS purity) and qualitative (expert peer review) data to validate findings .

- Pre-registration : Document protocols on platforms like Open Science Framework to reduce bias .

- Inter-lab Studies : Collaborate with independent labs to test synthesis protocols under standardized conditions .

Basic: What criteria define a rigorous research question for studying this compound’s biochemical applications?

Answer:

Apply the FINER framework :

- Feasible : Ensure access to Bsmoc reagents and analytical tools (e.g., LC-MS).

- Novel : Explore understudied applications (e.g., targeted drug delivery using Bsmoc’s UV stability).

- Ethical : Follow institutional guidelines for preclinical testing .

- Relevant : Align with gaps in peptide engineering literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.